4-[(2-methylphenoxy)methyl]benzoic Acid
Description
4-[(2-Methylphenoxy)methyl]benzoic acid is a benzoic acid derivative featuring a 2-methylphenoxymethyl substituent at the para-position of the benzene ring. This compound is part of a broader class of aromatic carboxylic acids, often explored for their pharmacological and biochemical properties. The 2-methylphenoxy group introduces steric and electronic effects that influence solubility, acidity, and biological interactions.
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-[(2-methylphenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C15H14O3/c1-11-4-2-3-5-14(11)18-10-12-6-8-13(9-7-12)15(16)17/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
KPGONMMFNTUHKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is structurally compared to derivatives with modifications in the benzoic acid core, substituent groups, or linker regions. Key analogs include:
Key Observations:
- Electronic Effects: The electron-withdrawing carboxylic acid group in the target compound contrasts with the electron-donating methoxyimino group in 490-M01, altering acidity (pKa ~ 4.2 for benzoic acid vs. ~6.5 for methoxyimino derivatives) .
- Linker Flexibility: The methylene bridge in 4-[(2-methylphenoxy)methyl]benzoic acid provides conformational flexibility compared to rigid amide linkages in 2-methyl-4-[(2-methylbenzoyl)amino]benzoic acid .
- Biological Interactions: Phosphonate-containing analogs (e.g., ) exhibit stronger binding to enzymes due to their charged groups, whereas the target compound’s phenoxy group may favor hydrophobic interactions .
Physicochemical Properties
Key Observations:
- The target compound’s lower solubility compared to 490-M01 is attributed to its non-polar 2-methylphenoxy group, whereas 490-M01’s methoxyimino group increases polarity .
- GW0742’s trifluoromethyl and thiazolyl groups enhance lipophilicity, favoring membrane permeability .
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